molecular formula C14H18O3S B8000884 Methyl 5-(4-methylthiophenyl)-3-methyl-5-oxovalerate

Methyl 5-(4-methylthiophenyl)-3-methyl-5-oxovalerate

Cat. No.: B8000884
M. Wt: 266.36 g/mol
InChI Key: WTHNIGWHJHBNPR-UHFFFAOYSA-N
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Description

Methyl 5-(4-methylthiophenyl)-3-methyl-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group, a thiophenyl group, and a valerate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-methylthiophenyl)-3-methyl-5-oxovalerate typically involves the esterification of 5-(4-methylthiophenyl)-3-methyl-5-oxovaleric acid with methanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-methylthiophenyl)-3-methyl-5-oxovalerate can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methyl group on the thiophenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 5-(4-methylthiophenyl)-3-methyl-5-oxovalerate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(4-methylthiophenyl)-3-methyl-5-oxovalerate involves its interaction with specific molecular targets. For instance, in biological systems, the ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol. The thiophenyl group may interact with proteins or enzymes, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-chlorophenyl)-3-methyl-5-oxovalerate
  • Methyl 5-(4-methoxyphenyl)-3-methyl-5-oxovalerate
  • Methyl 5-(4-nitrophenyl)-3-methyl-5-oxovalerate

Uniqueness

Methyl 5-(4-methylthiophenyl)-3-methyl-5-oxovalerate is unique due to the presence of the thiophenyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions that are not possible with other substituents, making the compound valuable for targeted applications in synthesis and research.

Properties

IUPAC Name

methyl 3-methyl-5-(4-methylsulfanylphenyl)-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3S/c1-10(9-14(16)17-2)8-13(15)11-4-6-12(18-3)7-5-11/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHNIGWHJHBNPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=C(C=C1)SC)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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